3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furochromen and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the reaction of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . This reaction forms the core furochromen structure, which is then further modified to introduce the piperidinyl and trimethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and reducing agents like sodium borohydride. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce hydroxylated derivatives, while reduction reactions could yield more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways and processes.
Medicine: The compound could have potential therapeutic applications, either as a drug itself or as a precursor to other pharmacologically active molecules.
Industry: Its chemical properties might make it useful in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,9-trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one include other furochromen derivatives and piperidinyl-substituted molecules. Examples include:
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
- 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural elements
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,5,9-trimethyl-6-(3-oxo-3-piperidin-1-ylpropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H25NO4/c1-13-12-26-20-15(3)21-18(11-17(13)20)14(2)16(22(25)27-21)7-8-19(24)23-9-5-4-6-10-23/h11-12H,4-10H2,1-3H3 |
InChI Key |
ODQQJRJSWRZQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCC4)C)C |
Origin of Product |
United States |
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